molecular formula C29H33FN2O5 B11039894 Ethyl 2-amino-8'-fluoro-6',7,7-trimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclopentane]-3-carboxylate

Ethyl 2-amino-8'-fluoro-6',7,7-trimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclopentane]-3-carboxylate

Cat. No.: B11039894
M. Wt: 508.6 g/mol
InChI Key: AHRQURGEYIANLS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-8’-fluoro-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carboxylate is a complex organic compound with a unique structure that combines multiple ring systems and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-8’-fluoro-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core chromene and quinoline structures, followed by the introduction of the spiro and cyclopentane rings. Key steps include:

    Formation of the Chromene Core: This can be achieved through a condensation reaction involving a suitable aldehyde and a phenol derivative under acidic conditions.

    Quinoline Synthesis: The quinoline ring is often synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Spiro Compound Formation: The spiro linkage is introduced through a cyclization reaction, often using a Lewis acid catalyst.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are critical factors.

    Use of Catalysts: Catalysts such as Lewis acids or transition metal complexes can enhance reaction rates and selectivity.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-8’-fluoro-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, amines, or ethers.

Scientific Research Applications

Ethyl 2-amino-8’-fluoro-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which Ethyl 2-amino-8’-fluoro-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-quinoline-4’,1’'-cyclopentane]-3-carboxylate: Lacks the fluoro group, which may affect its reactivity and biological activity.

    Ethyl 2-amino-8’-fluoro-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-acetate: Has an acetate group instead of a carboxylate, altering its solubility and reactivity.

Uniqueness

The presence of the fluoro group and the specific arrangement of the spiro and cyclopentane rings make Ethyl 2-amino-8’-fluoro-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carboxylate unique. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H33FN2O5

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C29H33FN2O5/c1-5-36-25(34)22-24(31)37-20-14-27(3,4)13-19(33)21(20)29(22)18-11-16(30)10-17-15(2)12-28(8-6-7-9-28)32(23(17)18)26(29)35/h10-11,15H,5-9,12-14,31H2,1-4H3

InChI Key

AHRQURGEYIANLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC(=CC5=C4N(C3=O)C6(CCCC6)CC5C)F)C(=O)CC(C2)(C)C)N

Origin of Product

United States

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